molecular formula C18H16N4O2 B2380694 Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034434-47-2

Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2380694
CAS RN: 2034434-47-2
M. Wt: 320.352
InChI Key: GYSWURRFNMKUJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, related compounds have been synthesized using catalyst-free methods . For instance, substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates have been synthesized from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Scientific Research Applications

Synthetic Routes and Chemical Reactivity

  • Mechanisms of Photochemical Substitution

    Research by Castellano et al. (1975) on 6-membered ring monoazaaromatic compounds, including isoquinoline, reveals insights into the photochemical substitution mechanisms in methanol, highlighting the role of semiquinone radicals in these processes. This study may provide a foundational understanding for reactions involving compounds like Isoquinolin-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (Castellano, Catteau, & Lablache-Combier, 1975).

  • Regioselective Reductions for Heterocyclic Systems

    Brière et al. (1997) investigated the synthesis of novel pyrrolo[3,2-c]isoquinolines starting from 3-aminosuccinimides, revealing a new approach via nucleophilic addition that offers better results. This research could potentially relate to the development of new synthetic pathways involving this compound (Brière, Charpentier, Dupas, Quéguiner, & Bourguignon, 1997).

  • Synthesis of Heterocyclic Compounds

    The work by Zaki, El-Dean, and Radwan (2014) on synthesizing morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline derivatives could provide a framework for understanding the chemical reactions and potential applications of this compound in the creation of new molecules with specific pharmacological properties (Zaki, El-Dean, & Radwan, 2014).

Applications in Novel Molecule Synthesis

  • Novel Diimine Ligands for Luminescent Complexes: Research by Shakirova et al. (2018) on novel diimine ligands, including pyrrolo[3,2-c]isoquinoline derivatives for Ir(III) luminescent complexes, showcases the potential of this compound in the synthesis of materials with unique photophysical properties. This could have applications in materials science and engineering (Shakirova et al., 2018).

properties

IUPAC Name

isoquinolin-1-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(17-15-5-2-1-4-13(15)7-10-19-17)22-11-8-14(12-22)24-16-6-3-9-20-21-16/h1-7,9-10,14H,8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSWURRFNMKUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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